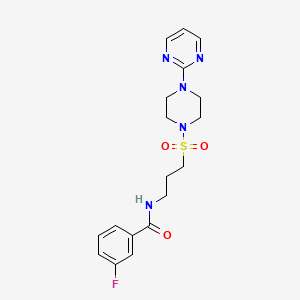![molecular formula C19H13Cl2N3S B2625902 4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223810-36-3](/img/structure/B2625902.png)
4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The presence of the chlorobenzyl and chlorophenyl groups suggests that it might undergo reactions typical of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be predicted include its molecular weight, solubility, melting point, and boiling point.Scientific Research Applications
Synthesis and Characterization
Pyrazolo[1,5-a]pyrazine derivatives, like 4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine, have been extensively studied in the field of synthetic organic chemistry. These compounds exhibit significant versatility and have been involved in the synthesis and characterization of various derivatives. For instance, Xu Li-feng (2011) outlined the synthesis and characterization of new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, highlighting the wide-ranging biological activities these compounds exhibit in medicine. The structural characterization of these compounds was performed using techniques such as IR and 1H NMR, underscoring the importance of detailed analytical methods in understanding the properties of these derivatives Xu Li-feng, (2011).
Biological Activity and Antimicrobial Properties
The biological activity of pyrazolo[1,5-a]pyrazine derivatives and related compounds has been a significant focus of research, particularly in exploring their antimicrobial properties. Zaki, Sayed, and Elroby (2016) emphasized the antimicrobial activity of pyrazolo[1,5-a]pyrimidines, noting their efficiency in inhibiting the growth of both gram-positive and gram-negative bacteria. These findings were supported by a comparative study of the biological activity of the synthesized compounds with standard antibiotics such as ampicillin and tetracycline Yasser H. Zaki, A. R. Sayed, S. Elroby, (2016). Furthermore, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showcased antibacterial activities against both Gram-positive and Gram-negative bacteria, with the sulfamide derivative being particularly effective Ishak Bildirici, A. Şener, İ. Tozlu, (2007).
Synthesis Protocols and Molecular Orbital Calculations
The development of synthesis protocols and molecular orbital calculations for pyrazolo[1,5-a]pyrazine derivatives and related compounds has been crucial in advancing our understanding of their properties and potential applications. Al-Afaleq (2000) reported on the efficient synthesis of novel pyrazolo[1,5-α]pyrimidine derivatives, providing insights into the chemical processes involved in their creation. This research not only expanded the repertoire of pyrazolo[1,5-a]pyrazine derivatives but also contributed to the broader field of heterocyclic compound synthesis Eljazi I. Al-Afaleq, (2000).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(2-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c20-15-7-5-13(6-8-15)17-11-18-19(22-9-10-24(18)23-17)25-12-14-3-1-2-4-16(14)21/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXAXTIJHXMULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

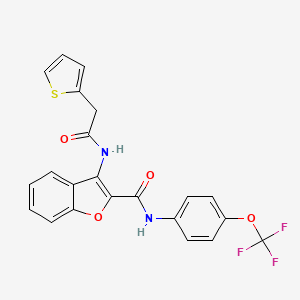
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)
![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)
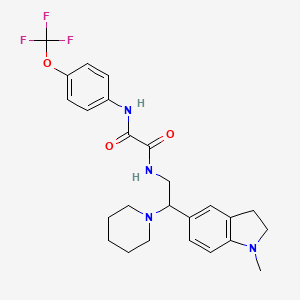
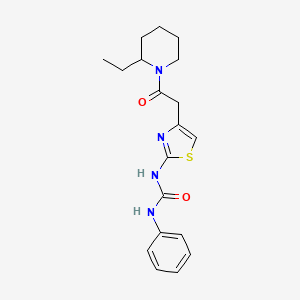
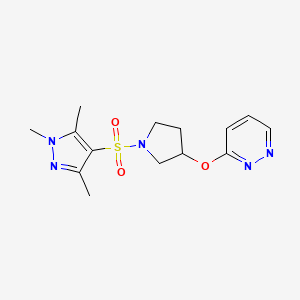

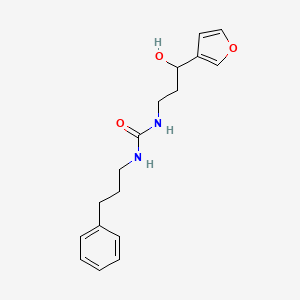
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)
